- Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution, Journal of the American Chemical Society (2018, 2018, 140(5), 1649-1662

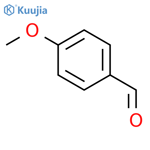

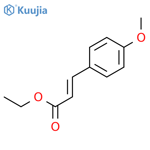

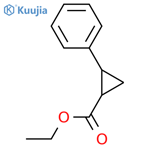

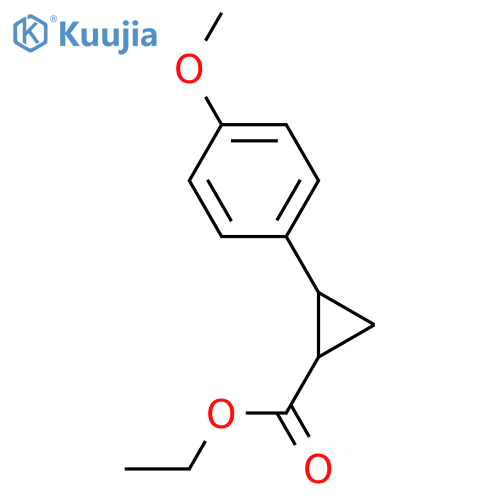

Cas no 98017-60-8 (ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate)

98017-60-8 structure

Nombre del producto:ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate

Número CAS:98017-60-8

MF:C13H16O3

Megavatios:220.264344215393

MDL:MFCD02258631

CID:1002335

PubChem ID:244562

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- ETHYL 2-(4'-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLATE

- ETHYL 2-(4-METHOXYPHENYL)CYCLOPROPANECARBOXYLATE

- Cyclopropanecarboxylic acid, 2-(p-methoxyphenyl)-, ethyl ester (6CI, 7CI)

- Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate

- 345905-97-7

- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester

- DB-416178

- EN300-130250

- SCHEMBL435326

- MFCD29925663

- Ethyl-2-(4-methoxyphenyl)-cyclopropanecarboxylate

- Ethyl (1R,2R)-2-(4-Methoxyphenyl)cyclopropanecarboxylate

- NSC55526

- LNIFCHLLDTWCIH-UHFFFAOYSA-N

- J-520619

- ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate

- 6142-64-9

- AE-848/00900038

- NSC-55526

- MFCD02258631

- 98017-60-8

- Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester, (1R,2R)-ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

- rel-Ethyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

- DTXSID70976980

- CS-0056045

- Ethyl(1S,2S)-2-(4-Methoxyphenyl)cyclopropanecarboxylate

- MFCD31696300

- SY266135

- SY266136

- Z1010778970

- ethyl2-(4-methoxyphenyl)cyclopropanecarboxylate

- AKOS027327746

- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate

-

- MDL: MFCD02258631

- Renchi: 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3

- Clave inchi: LNIFCHLLDTWCIH-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C2C=CC(OC)=CC=2)C1)OCC

Atributos calculados

- Calidad precisa: 220.11000

- Masa isotópica única: 220.11

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 5

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 2

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 35.5Ų

- Xlogp3: 2.3

Propiedades experimentales

- Denso: 1.126

- Punto de ebullición: 309.4°Cat760mmHg

- Punto de inflamación: 126.3°C

- índice de refracción: 1.531

- PSA: 35.53000

- Logp: 2.36180

- Presión de vapor: 0.0±0.7 mmHg at 25°C

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Datos Aduaneros

- Código HS:2918990090

- Datos Aduaneros:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-130250-0.1g |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 0.1g |

$628.0 | 2023-06-07 | ||

| Enamine | EN300-130250-2.5g |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 2.5g |

$1399.0 | 2023-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3248-1G |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 95% | 1g |

¥ 1,597.00 | 2023-04-12 | |

| Enamine | EN300-130250-10.0g |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 10g |

$3069.0 | 2023-06-07 | ||

| TRC | E940713-10mg |

Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate |

98017-60-8 | 10mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126685-1g |

Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 98% | 1g |

¥2438.00 | 2024-04-23 | |

| Enamine | EN300-130250-5.0g |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 5g |

$2070.0 | 2023-06-07 | ||

| Enamine | EN300-130250-2500mg |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 90.0% | 2500mg |

$949.0 | 2023-09-30 | |

| 1PlusChem | 1P005XHC-250mg |

Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester |

98017-60-8 | 90% | 250mg |

$615.00 | 2023-12-15 | |

| Enamine | EN300-130250-50mg |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |

98017-60-8 | 90.0% | 50mg |

$407.0 | 2023-09-30 |

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium dithionite Solvents: Water ; 16 h, pH 7, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 °C

1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; rt

Referencia

- Photoredox-catalyzed oxo-amination of aryl cyclopropanes, Nature Communications (2019, 2019, 10(1), 1-9

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Copper, [dihydrobis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2′]- Solvents: 1,2-Dichloroethane

Referencia

- BpCu-Catalyzed Cyclopropanation of Olefins: A Simple System That Operates under Homogeneous and Heterogeneous Conditions (Bp = Dihydridobis(pyrazolyl)borate), Organometallics (1998, 1998, 17(14), 3051-3057

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: 2803878-20-6 Solvents: N,N-Dimethylformamide-d7 ; 30 h, 40 °C

Referencia

- A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions, Chemistry - A European Journal (2021, 2021, 27(32), 8390-8397

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium dodecyl sulfate Catalysts: Iron(4+), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-… Solvents: Water ; 15 min, rt

1.2 1 h, rt

1.2 1 h, rt

Referencia

- Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions, Organic & Biomolecular Chemistry (2020, 2020, 18(4), 638-641

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 25 °C; 1 h

1.2 Solvents: Dimethyl sulfoxide ; 12 h, rt

1.3 -

1.2 Solvents: Dimethyl sulfoxide ; 12 h, rt

1.3 -

Referencia

- A Gold- and Bronsted Acid Catalytic Interplay Towards the Synthesis of Highly Substituted Tetrahydrocarbazoles, Helvetica Chimica Acta (2017, 2017, 100(3),

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Ruthenium(1+), aquabromodicarbonyl[1-(5,7-dimethyl-1,8-naphthyridin-2-yl-κN1)-1,… Solvents: Dichloromethane ; 6 h, 40 °C

Referencia

- A RuII-N-heterocyclic carbene (NHC) complex from metal-metal singly bonded diruthenium(I) precursor: Synthesis, structure and catalytic evaluation, Journal of Organometallic Chemistry (2011, 2011, 696(6), 1248-1257

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Palladium diacetate ; rt

Referencia

- Intermolecular metal-catalyzed carbenoid cyclopropanations, Organic Reactions (Hoboken, 2001, ,

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ; rt

Referencia

- The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)], Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Raw materials

- Sulfur, iodotrimethyloxo-

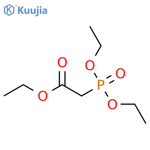

- Triethyl phosphonoacetate

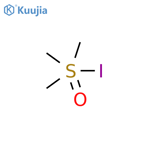

- Trimethylsulfoxonium iodide

- 4-Methoxycinnamic Acid Ethyl Ester

- p-Methoxybenzaldehyde

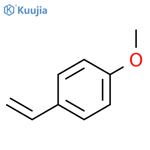

- p-Methoxystyrene

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Preparation Products

ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Literatura relevante

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

98017-60-8 (ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate) Productos relacionados

- 78473-70-8(3,4-Bismethoxy rac Enterolactone)

- 2228160-97-0(1-(5-bromo-2-chloropyridin-4-yl)-N-methylcyclopropan-1-amine)

- 2228731-82-4(1-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}cyclopropan-1-ol)

- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)

- 2384257-69-4(5-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid)

- 2227735-17-1((1S)-2-amino-1-(4-chloro-2-methoxypyridin-3-yl)ethan-1-ol)

- 946227-96-9(N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3,3-dimethylbutanamide)

- 2639462-34-1(tert-butyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-3-carboxylate)

- 117483-89-3(1-(Benzyloxy)carbonyl-2-indolinecarboxylic Acid)

- 2330878-32-3(1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-azabicyclo3.1.1heptane-2,4-dione)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:98017-60-8)ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate

Pureza:99%

Cantidad:1g

Precio ($):399.0